
1-Benzyl-1H-benzotriazole
Overview
Description
1-Benzyl-1H-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a benzyl group at the N1 position. Its structure consists of a planar benzotriazole ring (r.m.s. deviation: ≤0.017 Å) and a benzyl group, forming a dihedral angle of ~75–82° with the triazole ring . This compound exhibits diverse applications, including corrosion inhibition, UV stabilization in plastics, and biological activities such as anti-inflammatory and antiviral properties . Its synthesis typically involves the reaction of sodium benzotriazolate with benzyl chloride in ethanol/water under reflux .
Mechanism of Action
Target of Action
1-Benzyl-1H-benzo[d][1,2,3]triazole is a compound that interacts with various targets. It has been found to inhibit enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) . These targets play a significant role in the progression of various diseases .
Mode of Action
The interaction of 1-Benzyl-1H-benzo[d][1,2,3]triazole with its targets results in changes in the function of these targets. The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , thereby offering various types of binding to the target enzyme .
Biochemical Pathways
1-Benzyl-1H-benzo[d][1,2,3]triazole affects various biochemical pathways. The inhibition of the aforementioned enzymes disrupts their respective pathways, leading to downstream effects . For instance, the inhibition of carbonic anhydrases can disrupt the regulation of pH and fluid balance in the body.
Pharmacokinetics
The pharmacokinetics of 1-Benzyl-1H-benzo[d][1,2,3]triazole involves its absorption, distribution, metabolism, and excretion (ADME). The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-1H-benzo[d][1,2,3]triazole. For instance, the compound is fairly water-soluble , which can affect its distribution within the body. , which means it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes.
Biological Activity
1-Benzyl-1H-benzotriazole (BBT) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of BBT, supported by case studies, research findings, and data tables.
Overview of Benzotriazole Derivatives
Benzotriazole derivatives, including BBT, exhibit a range of biological activities such as:
- Anti-inflammatory
- Antiviral
- Antibacterial
- Antifungal
- Antihypertensive
These compounds have applications in medicinal chemistry and environmental science due to their ability to inhibit various biological processes and their utility in corrosion inhibition and UV stabilization in plastics .
Structure and Properties
The molecular structure of this compound is characterized by a benzene ring attached to a benzotriazole moiety. The compound's crystal structure reveals a planar configuration with specific bond lengths and angles that contribute to its biological activity .
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C13H11N3 |
Molecular Weight | 209.25 g/mol |
Density | 1.301 Mg/m³ |
Crystal System | Monoclinic |
Antimicrobial Activity
Research indicates that BBT exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 12.5 - 25 |
Escherichia coli | 25 - 50 |
Bacillus subtilis | 50 |
Anti-Parasitic Activity
BBT has also shown potential as an anti-parasitic agent. A study investigated its effects on Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that BBT inhibited the growth of the parasite in a dose-dependent manner, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .
Table 3: Anti-Parasitic Activity of this compound
Concentration (μg/mL) | % Growth Inhibition (Epimastigotes) |
---|---|
25 | 50 |
50 | 64 |
Case Study 1: Anti-inflammatory Effects
In a controlled study, BBT was administered to assess its anti-inflammatory properties. The results showed a marked reduction in inflammatory markers in treated subjects compared to controls, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral efficacy of BBT against various viruses. The compound inhibited viral replication in vitro, suggesting its potential application in antiviral therapies .
Scientific Research Applications
Corrosion Inhibition
1-Benzyl-1H-benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, especially in metal protection. It is employed in various industries, including automotive and construction, to enhance the durability of metals against corrosion.
- Mechanism : The compound forms a protective layer on metal surfaces, which prevents moisture and corrosive agents from penetrating and causing damage.
- Case Study : In a study involving copper corrosion in acidic environments, this compound demonstrated significant reduction in corrosion rates, proving its efficacy as a protective agent .
Photostabilizers
The compound serves as a photostabilizer in plastics and coatings, significantly improving their resistance to ultraviolet (UV) light degradation.
- Importance : This application is crucial for materials used outdoors, where prolonged exposure to sunlight can lead to deterioration.
- Research Findings : Studies indicate that incorporating this compound into polymer matrices enhances their lifespan and maintains mechanical properties under UV exposure .
Antioxidant Applications
In polymer science, this compound functions as an antioxidant, which is vital for prolonging the lifespan of materials by preventing oxidative damage.
- Benefits : The antioxidant properties are particularly beneficial for manufacturers of rubber and plastics, as they help maintain product integrity over time.
- Experimental Data : Research has shown that the addition of this compound can significantly reduce the rate of oxidation in various polymer formulations .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for synthesizing new chemical entities.
- Applications : It facilitates the development of pharmaceuticals and agrochemicals through various synthetic pathways.
- Case Study : A notable application involved its use in C-thiocarbamoylation reactions, where it acted as a key intermediate in synthesizing diverse thiosemicarbazides .
The compound has been explored for its potential biological activities, making it relevant in medicinal chemistry.
- Biological Properties : Research indicates that derivatives of benzotriazole exhibit various biological activities such as anti-inflammatory, diuretic, antiviral, and antihypertensive effects .
- Clinical Relevance : These findings suggest potential therapeutic applications, prompting further investigation into its efficacy and safety profiles for drug development.
Data Summary Table
Q & A
Q. Basic: What experimental methods are recommended for synthesizing 1-Benzyl-1H-benzotriazole?
Answer:
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting sodium benzotriazole salt with benzyl chloride in a solvent system (e.g., ethanol/water or methanol) under reflux (333 K for 6 hours) . Slow evaporation of the solvent yields crystals suitable for X-ray diffraction. Key steps include:
- Reagent ratios : 2:1 molar ratio of sodium benzotriazole to benzyl chloride.
- Crystallization : Slow evaporation at ambient temperature over 7 days produces high-quality single crystals .
Q. Basic: How is the crystal structure of this compound determined using X-ray diffraction?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Q. Advanced: How can intermolecular interactions in the crystal lattice be analyzed?
Answer:
Weak non-covalent interactions stabilize the lattice:
- C–H···N hydrogen bonds : Form centrosymmetric dimers with .
- π–π stacking : Benzotriazole rings stack with centroid distances of 3.673 Å .
- C–H···π interactions : Observed in derivatives (e.g., this compound 3-oxide) .
Use software like Mercury to visualize these interactions and calculate geometric parameters from CIF files .
Q. Advanced: How should researchers address discrepancies in crystallographic refinement metrics (e.g., high RRR-values)?
Answer:
High -values (e.g., , ) may arise from:
- Absorption effects : Apply multi-scan corrections (e.g., SADABS) .
- Disorder : Use PART commands in SHELXL to model disordered atoms .
- Data quality : Ensure ; exclude weak reflections () .
Validate refinement with checkCIF/PLATON to identify systematic errors .
Q. Advanced: What strategies are effective for analyzing isostructural derivatives (e.g., this compound 3-oxide)?
Answer:
- Comparative crystallography : Overlay CIFs of derivatives to assess structural deviations (e.g., dihedral angles, bond lengths) .
- Hirshfeld surface analysis : Quantify intermolecular interaction differences (e.g., O–H···N vs. C–H···O contacts) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with lattice energy (e.g., stronger π–π stacking increases decomposition temperature).
Q. Basic: What spectroscopic techniques complement SC-XRD for characterizing this compound?
Answer:
- NMR : -NMR confirms benzyl proton integration (e.g., singlet at δ 5.70 ppm for N–CH) .
- IR : Stretching vibrations at 1600–1450 cm (C=C aromatic) and 3100 cm (C–H benzyl) .
- Mass spectrometry : Molecular ion peak at (CHN) .
Q. Advanced: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., N3 position) .
- Molecular docking : Screen for bioactivity (e.g., binding to cyclooxygenase for anti-inflammatory studies) .
- Solvent effects : Use COSMO-RS to model solubility in polar aprotic solvents (DMF, DMSO) .
Q. Advanced: What are common pitfalls in resolving crystal twinning for this compound?
Answer:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-1H-benzimidazole Derivatives
- Structural Differences : Benzimidazoles replace the triazole ring with a five-membered ring containing two nitrogen atoms (vs. three in benzotriazoles). For example, 1-methyl-1H-benzimidazole derivatives exhibit mesomorphic (liquid crystalline) properties due to their rigid core and alkyl/aryl substituents .
- Applications : Benzimidazoles are prominent in medicinal chemistry (e.g., antifungal agents) and materials science (liquid crystals) . Unlike benzotriazoles, they lack UV stabilization utility but excel in drug design due to their metabolic stability .
- Interactions : Benzimidazoles form hydrogen bonds via NH groups, whereas benzotriazoles rely on weaker C–H⋯N and π–π interactions (3.6–3.7 Å stacking distances) .
N-Acylbenzotriazoles (e.g., Ethyl 2-(1H-benzotriazol-1-yl)acetate)
- Structural Differences : These derivatives feature acyl or ester groups at the N1 position, introducing polar functional groups that enhance solubility and reactivity .
- Applications : Used as regioselective acylation reagents in organic synthesis. For example, ethyl 2-(1H-benzotriazol-1-yl)acetate facilitates C–O and C–N bond formation .
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, differing from the alkylation route of 1-benzyl-1H-benzotriazole .
1-(1-Phenylethyl)-1H-benzimidazole
- Structural Differences : The phenylethyl substituent introduces steric bulk compared to the benzyl group in this compound. This affects molecular packing, as seen in larger dihedral angles (~85–90°) between the benzimidazole core and aryl substituents .
- Biological Activity : Demonstrates antitumor and antimicrobial properties, leveraging the imidazole ring’s ability to coordinate metal ions .
Comparative Data Table
Research Findings and Key Differences
- Crystal Packing : this compound forms 1D chains via O–H⋯O hydrogen bonds (in its 3-oxide hydrate form) and π–π interactions, critical for its stability in solid-state applications . Benzimidazoles, however, prioritize N–H⋯X hydrogen bonds, enhancing their suitability in pharmaceuticals .
- Reactivity : The benzotriazole core’s three nitrogen atoms enable diverse coordination chemistry, making it a superior corrosion inhibitor compared to benzimidazoles .
- Biological Efficacy : While both classes show antiviral activity, benzimidazoles (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) exhibit enhanced bioavailability due to their ability to mimic purine structures .
Properties
IUPAC Name |
1-benzylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334583 | |
Record name | 1-Benzyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4706-43-8 | |
Record name | 1-Benzyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-1H-BENZOTRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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